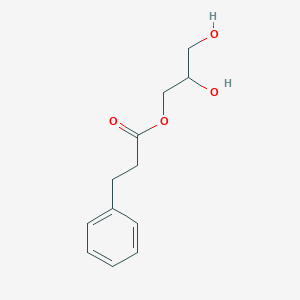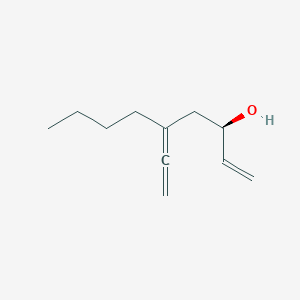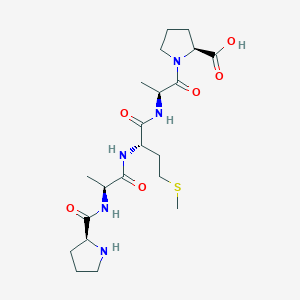
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group at the first position, and methyl and propyl substituents at the second, third, and fifth positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexenone derivatives with appropriate alkyl halides under basic conditions. For instance, the reaction of 2,3-dimethylcyclohexenone with propyl bromide in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic hydrogenation of substituted cyclohexanones, followed by selective oxidation to introduce the ketone functionality. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate these reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: Similar in structure but with different substituent positions.
4,5-Dimethyl-2-cyclohexen-1-one: Another cyclohexenone derivative with methyl groups at different positions.
3,5,5-Trimethyl-2-cyclohexen-1-one:
Uniqueness
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
765906-81-8 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2,3-dimethyl-5-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-10-6-8(2)9(3)11(12)7-10/h10H,4-7H2,1-3H3 |
Clé InChI |
MPMGHOVXZZZIOM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(=C(C(=O)C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


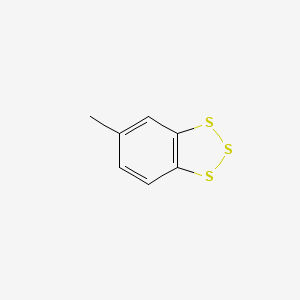
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
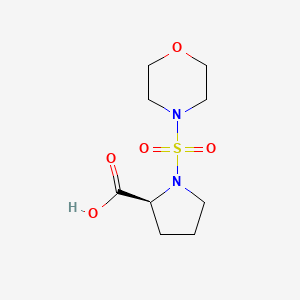
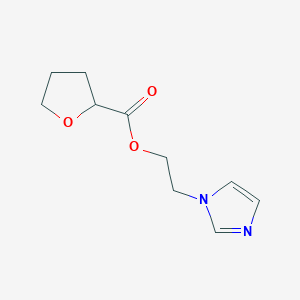
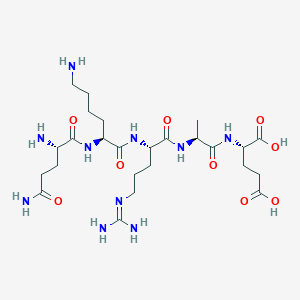
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
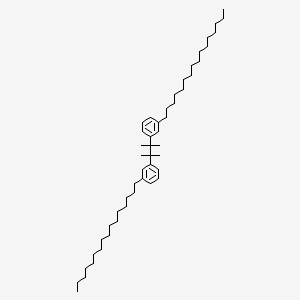
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
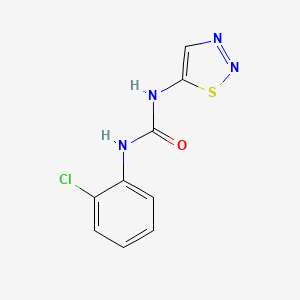
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
